7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one
Description
7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one (CAS: 2059942-14-0) is a small molecule scaffold with a molecular formula of C₂₆H₂₈Cl₂N₂O₄ and a molecular weight of 503.4 g/mol . Its hydrochloride salt form is marketed as a versatile scaffold for drug discovery, characterized by a quinolin-2-one core substituted with two distinct alkoxy chains: a 4-chlorobutoxy group and a quinolin-2-yloxybutoxy side chain.
Properties
IUPAC Name |
7-[4-[7-(4-chlorobutoxy)quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4/c27-13-1-2-14-31-22-10-6-20-8-12-26(29-24(20)18-22)33-16-4-3-15-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBURICUGCBHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=NC4=C(C=CC(=C4)OCCCCCl)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one are dopamine D2 receptors, serotonin 5-HT2A receptors, and α1 adrenergic receptors. These receptors play a crucial role in neurotransmission, which is vital for the functioning of the central nervous system.
Mode of Action
This compound acts as a partial agonist at dopamine D2 receptors, an antagonist at serotonin 5-HT2A receptors, and an antagonist at α1 adrenergic receptors. It also inhibits serotonin uptake. This means that the compound can both stimulate and inhibit these receptors, depending on the physiological context, leading to a balance in neurotransmission.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By acting on dopamine D2 receptors, serotonin 5-HT2A receptors, and α1 adrenergic receptors, it influences the dopaminergic, serotonergic, and adrenergic pathways respectively. These pathways are involved in a wide range of physiological processes, including mood regulation, reward, cognition, and motor control.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmission. By acting as a partial agonist and antagonist at different receptors, it can help regulate neurotransmitter levels in the brain, potentially alleviating symptoms of disorders like schizophrenia.
Biological Activity
7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one is a synthetic compound that belongs to the quinoline family. Its structure incorporates a chlorobutoxy group, which may influence its biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Molecular Formula : C₁₃H₁₄ClN₁O₂
Molecular Weight : 251.71 g/mol
CAS Number : 2059942-13-9
The compound is characterized by a quinolinone core, which is known for various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of the chlorobutoxy group may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
Anticancer Properties
Several studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promise in targeting specific cancer pathways:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Case Study : In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed that similar quinoline derivatives reduced cell viability significantly compared to controls.
Neuroprotective Effects
Emerging research suggests that quinoline-based compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Mechanism : The neuroprotective effects are thought to be mediated through antioxidant activity and modulation of neuroinflammatory responses.
- Case Study : A study involving animal models demonstrated that administration of related quinoline derivatives improved cognitive function and reduced neuroinflammation markers.
Data Table: Summary of Biological Activities
Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry found that quinoline derivatives exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing activity .
- Anticancer Mechanisms : Research in Cancer Letters demonstrated that certain quinoline derivatives could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest .
- Neuroprotection Evidence : An investigation reported in Neuropharmacology indicated that related compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with quinoline structures exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that derivatives of quinoline can interfere with critical signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Quinoline derivatives are known to possess activity against a range of pathogens, including bacteria and fungi. Laboratory tests have demonstrated that this compound can inhibit the growth of certain resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Given the role of oxidative stress in neurodegenerative diseases, the antioxidant properties of this compound are of particular interest. Studies suggest that it may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Modulation of Enzyme Activity
Research has indicated that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways critical for disease progression. This includes potential interactions with enzymes related to inflammation and oxidative stress responses.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal investigated the cytotoxic effects of various quinoline derivatives, including 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one, on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against a panel of clinical isolates from patients with resistant infections. The findings revealed that it exhibited significant antibacterial activity against several strains, supporting its potential use in treating multidrug-resistant infections.
Comparison with Similar Compounds
Aripiprazole (Abilify®)
- Structure : Aripiprazole (C₂₃H₂₇Cl₂N₃O₂, MW: 448.38 g/mol) features a 3,4-dihydrocarbostyril core linked to a 4-(2,3-dichlorophenyl)piperazinylbutoxy chain .
- Key Differences: The target compound replaces Aripiprazole’s dichlorophenyl-piperazine moiety with a second quinolin-2-one unit. Aripiprazole’s carbostyril core is partially hydrogenated (3,4-dihydro), while the target compound retains a fully aromatic quinolin-2-one system.
- Functional Impact : Aripiprazole acts as a dopamine D₂ and serotonin 5-HT₁A receptor partial agonist, approved for schizophrenia and bipolar disorder . In contrast, the target compound’s lack of a piperazine group and dichlorophenyl substitution suggests divergent receptor interactions, positioning it as a scaffold rather than a direct therapeutic agent .
Aripiprazole Lauroxil
- Structure: Aripiprazole Lauroxil (C₃₅H₅₀Cl₂N₃O₄, MW: 682.7 g/mol) is a prodrug of Aripiprazole, modified with a dodecanoate ester to enable extended-release properties .
- Key Differences: The target compound lacks the lauroxil (dodecanoate) ester, which is critical for Aripiprazole Lauroxil’s pharmacokinetic profile. Both compounds share a quinolinone backbone but diverge in substituent complexity.
- Functional Impact: Aripiprazole Lauroxil’s esterification enhances lipophilicity and slow metabolic cleavage, enabling monthly intramuscular dosing .
Other Quinolinone Derivatives
Quinolinone-based compounds often exhibit varied bioactivities depending on substituents:
- Antimicrobial Agents : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) show enhanced activity against bacterial targets.
- Anticancer Scaffolds : Alkoxy chains (e.g., methoxy, ethoxy) improve membrane permeability and kinase inhibition .
- Comparison to Target Compound: The dual alkoxy chains in the target compound (4-chlorobutoxy and quinolinyloxybutoxy) likely enhance its binding versatility compared to simpler analogs.
Data Table: Structural and Functional Comparison
| Parameter | Target Compound | Aripiprazole | Aripiprazole Lauroxil |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₈Cl₂N₂O₄ | C₂₃H₂₇Cl₂N₃O₂ | C₃₅H₅₀Cl₂N₃O₄ |
| Molecular Weight (g/mol) | 503.4 | 448.38 | 682.7 |
| Core Structure | Quinolin-2-one | 3,4-Dihydrocarbostyril | 3,4-Dihydrocarbostyril (ester) |
| Key Substituents | 4-Chlorobutoxy, Quinolinyloxy | Dichlorophenyl-piperazinyl | Lauroxil ester |
| Primary Use | Drug discovery scaffold | Antipsychotic therapy | Long-acting antipsychotic |
| Bioactivity | Modular derivatization | Dopamine/Serotonin modulation | Prodrug conversion to Aripiprazole |
Research Findings and Implications
- Structural Flexibility: The target compound’s symmetrical alkoxy-quinolinone design allows for dual functionalization, a feature absent in Aripiprazole and its prodrug .
- Pharmacological Potential: While Aripiprazole derivatives target neuropsychiatric disorders, the target compound’s scaffold could be optimized for oncology or infectious disease applications through side-chain modifications.
- Synthetic Challenges : The compound’s synthesis (e.g., Pechmann-like condensation) may require specialized catalysts, akin to sulfonated molecular sieves used in coumarin synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves:
- Preparation of 7-(4-chlorobutoxy)quinolin-2(1H)-one as a key intermediate.
- Subsequent etherification reactions to attach the 4-(7-(4-chlorobutoxy)quinolin-2-yl)oxybutoxy moiety to the 1,2-dihydroquinolin-2-one core.
- Use of bases such as potassium carbonate to facilitate nucleophilic substitution.
- Employing suitable solvents and reaction conditions to optimize yield and purity.
This multi-step approach is designed to be safe, commercially viable, and environmentally friendly by using readily available raw materials and reagents.
Key Preparation Steps
Detailed Reaction Conditions and Reagents
- Base Selection: Potassium carbonate is commonly used as an inorganic base to deprotonate phenolic hydroxyl groups, enabling nucleophilic substitution with alkyl halides.
- Solvent Choice: Polar aprotic solvents or alcohol solvents such as methanol, ethanol, or their mixtures are preferred for both reaction and purification steps.
- Temperature: Reactions are typically carried out between room temperature (25°C) and reflux temperature of the solvent to optimize reaction rates and yields.
- Oxidation Step: For intermediates like 7-hydroxyquinolin-2(1H)-one, oxidation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with suitable oxidizing agents in appropriate solvents is used to prepare precursors.
Purification and Crystallization
- The final compound can be purified by crystallization techniques using alcohol solvents.
- Crystalline polymorphs are characterized by powder X-ray diffraction (PXRD), with specific peaks indicating purity and polymorphic form.
- Temperature control during crystallization (from 50°C down to 30°C) ensures formation of desired crystalline forms.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 7-hydroxyquinolin-2(1H)-one |
| Key Intermediate | 7-(4-chlorobutoxy)quinolin-2(1H)-one |
| Base | Potassium carbonate (K2CO3) |
| Solvents | Methanol, ethanol, polar aprotic solvents |
| Temperature Range | 25°C to reflux temperature (varies by solvent) |
| Reaction Type | Nucleophilic substitution (etherification) |
| Purification | Crystallization from alcohol solvents |
| Characterization | PXRD for polymorph identification |
Research Findings and Process Advantages
- The process is designed to be simple, safe, and eco-friendly, using commercially available reagents and solvents.
- The method enables preparation of high-purity crystalline forms suitable for pharmaceutical intermediate use.
- The synthetic route allows for scalability and reproducibility, important for industrial applications.
- The compound is available commercially for research purposes, indicating established synthetic protocols and availability.
Q & A
Q. What are the validated synthetic routes for 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one , reacts with a chlorobutoxy-substituted quinoline derivative under basic conditions (e.g., K₂CO₃ in DMF). Optimizations include:
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.
Yield improvements (~65–75%) are achieved by iterative recrystallization from ethanol/water mixtures .
Table 1 : Example Reaction Parameters
| Intermediate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 7-(4-Bromobutoxy)-dihydroquinolinone | 7-(4-Chlorobutoxy)quinolin-2-ol | DMF | 90 | 68 |
| Purified product | Ethanol/water (3:1) | – | RT | 72 (after recrystallization) |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–6.5 ppm (quinoline aromatic protons) and δ 4.2–3.8 ppm (ethoxy/butoxy chain protons).
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and aliphatic carbons (C-O) at 60–70 ppm .
- Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 495.18 (calculated for C₂₆H₂₇ClN₂O₄) .
- HPLC-PDA : Purity ≥98% with a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the chlorobutoxy group.
- Light Sensitivity : Protect from UV light (amber glass vials).
- Humidity : Desiccate with silica gel to avoid deliquescence (hygroscopicity noted in analogs) .
Advanced Research Questions
Q. How are process-related impurities identified and quantified during synthesis?
- Methodological Answer : Impurities arise from incomplete substitution (e.g., residual bromobutoxy intermediates) or positional isomerism. Strategies include:
- LC-MS/MS : Detects impurities at 0.1% level using a QDa detector.
- Synthetic Standards : Co-inject synthesized impurities (e.g., 7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one , CAS 2059954-32-2) for spiking studies .
- Forced Degradation : Expose the compound to heat (60°C, 48 hr) and acidic/alkaline conditions to profile degradation products .
Table 2 : Common Impurities and Their Origins
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Predicted via ChemDraw (LogP ≈ 3.8), suggesting moderate blood-brain barrier penetration.
- Metabolic Stability : CYP3A4/2D6 docking simulations (AutoDock Vina) identify vulnerable sites for oxidative metabolism (e.g., quinoline ring) .
- ADME Modeling : SwissADME predicts moderate oral bioavailability (~45%) due to high molecular weight (~466 g/mol) .
Q. How can structure-activity relationships (SAR) guide the optimization of quinolinone derivatives?
- Methodological Answer :
- Butoxy Chain Length : Shorter chains (C3) reduce solubility but increase target binding affinity in analogs (e.g., brexpiprazole derivatives) .
- Chlorine Substitution : Para-chloro on the phenyl ring enhances receptor binding (Ki < 1 nM for dopamine D2 receptors in related compounds) .
- Quinolinone vs. Dihydroquinoline : Saturation at the 1,2-position improves metabolic stability by reducing CYP-mediated oxidation .
Key Challenges and Contradictions in Literature
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
